molecular formula C12H19N B1422987 3-Methyl-1-(2-methylphenyl)butan-1-amine CAS No. 854185-27-6

3-Methyl-1-(2-methylphenyl)butan-1-amine

Cat. No.: B1422987
CAS No.: 854185-27-6
M. Wt: 177.29 g/mol
InChI Key: JLSPINKVLBVMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-methyl-1-(2-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSPINKVLBVMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-amine typically involves the reaction of 2-methylbenzyl chloride with 3-methylbutan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-methylphenyl)butan-1-amine is unique due to the presence of both a methyl group on the phenyl ring and the butan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

3-Methyl-1-(2-methylphenyl)butan-1-amine, also known as a substituted phenethylamine, is a compound that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances, which may influence its pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉N
  • SMILES : CC1=CC=CC=C1C(CC(C)C)N
  • InChIKey : JLSPINKVLBVMGK-UHFFFAOYSA-N

The compound's structure includes a butanamine backbone with a methyl group and a 2-methylphenyl substituent, which may contribute to its biological activity.

Pharmacological Profile

This compound exhibits properties similar to other amphetamines, influencing neurotransmitter systems in the brain. Its structural characteristics suggest potential interactions with dopamine and norepinephrine transporters, which could lead to stimulant effects.

Potential Effects:

  • Stimulant Activity : As a derivative of phenethylamine, it may exhibit central nervous system (CNS) stimulant effects.
  • Mood Enhancement : Similar compounds have been associated with increased mood and energy levels.

Toxicological Studies

While specific toxicological data on this compound is limited, its structural similarity to known stimulants raises concerns regarding safety and potential for abuse.

Case Studies

Research on related compounds highlights the importance of understanding the safety profile of such substances. For example, studies on synthetic cathinones have shown significant risks associated with their use, including addiction and adverse health effects .

CompoundEffectsToxicity Level
This compoundStimulantUnknown
Synthetic CathinonesSevereHigh

Future Directions

Given the structural characteristics and preliminary findings from related compounds, future research should focus on:

  • In vitro Studies : To assess the compound's interaction with neurotransmitter systems.
  • Toxicology Assessments : To determine safety profiles and potential risks associated with use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(2-methylphenyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(2-methylphenyl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.